Methyl 8-pimaren-18-oate
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Overview
Description
Methyl 8-pimaren-18-oate is a chemical compound with the molecular formula C21H34O2. It is a methyl ester derivative of pimaric acid, a naturally occurring diterpene. This compound is known for its presence in various essential oils and has been studied for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-pimaren-18-oate typically involves the esterification of pimaric acid. This process can be achieved through the reaction of pimaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-pimaren-18-oate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in the compound, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride; usually in anhydrous solvents like ether.
Substitution: Halogens, nucleophiles; often in the presence of catalysts or under specific temperature conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase II.
Medicine: Research indicates its potential anti-inflammatory and anti-cancer properties.
Industry: It is utilized in the formulation of certain essential oils and fragrances due to its unique chemical properties
Mechanism of Action
The mechanism of action of Methyl 8-pimaren-18-oate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits the activity of carbonic anhydrase II, an enzyme involved in various physiological processes.
Anti-inflammatory Action: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Anti-cancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways
Comparison with Similar Compounds
Methyl 8-pimaren-18-oate can be compared with other similar compounds such as:
Methyl pimara-8(14),15-dien-18-oate: Another methyl ester derivative with similar chemical properties but different biological activities.
Methyl dehydroabietate: A related compound with distinct oxidation states and applications.
Methyl pimaran-18-oate: A structurally similar compound with variations in its chemical reactivity and uses
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
33952-78-2 |
---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl 7-ethyl-1,4a,7-trimethyl-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C21H34O2/c1-6-19(2)13-10-16-15(14-19)8-9-17-20(16,3)11-7-12-21(17,4)18(22)23-5/h17H,6-14H2,1-5H3 |
InChI Key |
LZUSHGHGVLPXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)OC)C)C |
Origin of Product |
United States |
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